molecular formula C7H14N2O B7942017 N-propylazetidine-3-carboxamide

N-propylazetidine-3-carboxamide

Cat. No.: B7942017
M. Wt: 142.20 g/mol
InChI Key: MBMJCPLNNKJRCT-UHFFFAOYSA-N
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Description

N-Propylazetidine-3-carboxamide is a synthetic organic compound featuring a four-membered azetidine ring substituted with a carboxamide group at the 3-position and an N-propyl side chain. The azetidine ring, a saturated heterocycle with one nitrogen atom, confers unique conformational constraints compared to larger rings like pyrrolidine or piperidine.

Properties

IUPAC Name

N-propylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-3-9-7(10)6-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMJCPLNNKJRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylazetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-propylamine with a suitable azetidine precursor, such as azetidine-3-carboxylic acid, under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-propylazetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-propylazetidine-3-amine.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-propylazetidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: this compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of N-propylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-propylazetidine-3-carboxamide with key analogs from literature and commercial databases:

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound Azetidine (4-membered) N-propyl, 3-carboxamide ~156.2 0.8 ~50 (aqueous)
N-(3-Aminopropyl)pyridine-3-carboxamide Pyridine (6-membered) 3-carboxamide, N-aminopropyl 193.2 -0.3 >100
4-(Phenylethynyl)pyrimidin-2-amine Pyrimidine (6-membered) 2-amino, 4-phenylethynyl 221.3 2.5 <1
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde Benzene Ethoxy, tetrazole, aldehyde 232.2 1.9 ~10

Key Observations :

  • Ring Size : The azetidine ring in this compound introduces higher ring strain and reduced conformational flexibility compared to pyridine or pyrimidine analogs . This may enhance binding specificity in sterically constrained active sites.
  • Lipophilicity: The propyl group increases logP relative to N-(3-aminopropyl)pyridine-3-carboxamide, which has a polar aminopropyl chain .
  • Functional Groups : The carboxamide group supports hydrogen bonding, analogous to the tetrazole in 168267-12-7 , though tetrazole acts as a bioisostere for carboxylic acids.

Stability and Metabolic Profiles

  • Ring Strain : Azetidine’s strain may increase susceptibility to ring-opening reactions compared to six-membered analogs.
  • Metabolism : The propyl chain in this compound could undergo oxidative metabolism (e.g., CYP450-mediated), similar to ethoxy groups in 168267-12-7 .

Research Findings and Implications

  • Conformational Rigidity : Azetidine’s restricted geometry may reduce off-target effects compared to flexible analogs like N-methyl-N-[(1Z)-N-methylethanimidoyl]acetamide (175542-29-7) , which adopts multiple conformations.
  • Targeted Drug Design: The carboxamide group’s orientation in this compound could mimic natural substrates, akin to 6-O-phosphono-beta-D-fructofuranose (113181-03-6) , a phosphorylated carbohydrate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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